molecular formula C14H13NO2 B1581630 anilino(phenyl)acetic acid CAS No. 3684-12-6

anilino(phenyl)acetic acid

Cat. No.: B1581630
CAS No.: 3684-12-6
M. Wt: 227.26 g/mol
InChI Key: NFEVMRNCAGDLBK-UHFFFAOYSA-N
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Properties

IUPAC Name

2-anilino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVMRNCAGDLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346520
Record name alpha-(Phenylamino)benzeneacetic acid
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3684-12-6
Record name α-(Phenylamino)benzeneacetic acid
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Record name Glycine, N,2-diphenyl-
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Record name 2-Anilino-2-phenylacetic acid
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Record name alpha-(Phenylamino)benzeneacetic acid
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Record name Phenyl(phenylamino)acetic acid
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Preparation Methods

Electrochemical Synthesis via C–C Coupling Reaction

One advanced and environmentally friendly method for synthesizing anilino(phenyl)acetic acid involves an electrochemical C–C coupling reaction utilizing carbon dioxide as a reagent.

Method Overview:

  • Setup: An undivided electrochemical cell equipped with magnesium as a sacrificial anode and platinum as an inert cathode.
  • Reagents: Imine derivative (e.g., 0.54 mmol), acetonitrile as solvent, and a supporting electrolyte such as tetra-n-propylammonium chloride (TPAC).
  • Conditions: Electrolysis at 25°C with a constant current density of 15 mA/cm².
  • CO2 Atmosphere: Continuous CO2 gas flow at atmospheric pressure (1 atm) for about 10 hours to facilitate carboxylation.
  • Workup: Removal of solvent under reduced pressure, extraction with diethyl ether to remove ionic impurities, drying with anhydrous magnesium sulfate, and recrystallization from ethanol.

Advantages:

  • High selectivity with no side products.
  • Mild reaction conditions.
  • Simple purification.
  • Potential for scale-up with environmentally benign reagents.

Research Findings:

  • The product structure was confirmed by advanced spectroscopic techniques (1H NMR, 13C NMR, IR, ESI-MS).
  • Analogous derivatives with polar substituents showed enhanced biological activity, indicating the method’s versatility for functionalized analogs.
Parameter Details
Electrochemical cell Undivided, Mg anode, Pt cathode
Solvent Acetonitrile (CH3CN)
Supporting electrolyte TPAC (5 mmol)
Temperature 25°C
Current density 15 mA/cm²
CO2 pressure 1 atm
Reaction time 10 hours
Purification Recrystallization from ethanol

Source: Electrochemical synthesis and antimicrobial evaluation study

Chemical Synthesis via Esterification and Hydrolysis

Another classical approach involves the formation of an ester intermediate followed by hydrolysis to yield this compound derivatives.

Method Overview:

  • Starting Material: Sodium salt of a substituted anilino phenyl acetic acid.
  • Esterification: Reaction with tert-butyl chloroacetate in a polar protic solvent such as dimethylformamide (DMF).
  • Conditions: Temperature maintained between 50°C and 60°C, preferably around 55°C to 60°C.
  • Isolation: Cooling the reaction mixture, quenching in chilled water below 15°C, and filtration to isolate the ester intermediate.
  • Hydrolysis: Acid hydrolysis of the ester to yield the free acid.
  • Additional Steps: Preparation of tert-butyl chloroacetate via reaction of chloroacetyl chloride with dimethyl aniline, followed by addition of tert-butanol at low temperatures (10–12°C).

Advantages:

  • High yield and purity.
  • Commercial viability due to safer reaction conditions compared to hydrogenolysis.
  • Scalable for industrial production.

Research Findings:

  • The process avoids hazardous hydrogenolysis steps.
  • Reaction parameters such as temperature and solvent polarity critically influence yield.
  • The method is applicable to various substituted anilino phenyl acetic acid derivatives, including pharmaceutically relevant compounds like aceclofenac.
Step Conditions/Details
Esterification solvent Dimethylformamide (DMF)
Temperature 50–60°C (optimal 55–60°C)
Quenching temperature Below 15°C
Isolation method Filtration under solubility conditions
Hydrolysis agent Acidic hydrolysis (dilute HCl)
Intermediate preparation Chloroacetyl chloride + dimethyl aniline + tert-butanol at 10–12°C

Source: Patent on phenyl acetic acid derivatives preparation

Base-Catalyzed Cyclization and Condensation Reactions

This method involves the synthesis of this compound derivatives through base-catalyzed cyclization or condensation reactions.

Method Overview:

  • Starting Materials: 2,6-dihaloaniline derivatives reacted with acetyl chloride to form intermediates.
  • Cyclization: Base-catalyzed cyclization of esters using sodium hydroxide or other alkali metal carbonates.
  • Condensation: Conversion of carboxylic acids to amides or esters using carbodiimide reagents.
  • Workup: Acidification with dilute hydrochloric acid, extraction with ethyl acetate, washing with brine, and drying over magnesium sulfate.

Advantages:

  • Versatile for different substituted derivatives.
  • Well-established protocols with standard reagents.
  • Suitable for producing inhibitors of specific enzymes (e.g., phospholipase A2).

Research Findings:

  • The process allows selective modification of substituents on the aniline ring.
  • Cyclodehydrating agents enhance the efficiency of cyclization.
  • The method is adaptable for preparing various amide and ester derivatives.
Step Conditions/Details
Base for cyclization Sodium hydroxide or alkali metal carbonate
Cyclodehydrating agent Carbodiimide
Extraction solvent Ethyl acetate
Drying agent Magnesium sulfate (MgSO4)
Acidification agent Dilute hydrochloric acid

Source: Patent on 2-anilino phenylacetic acid derivatives synthesis

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield & Purity
Electrochemical C–C Coupling Mg anode, Pt cathode, CO2, acetonitrile, TPAC, 25°C, 10 h Eco-friendly, selective, mild High purity, good yield
Esterification & Hydrolysis Sodium salt, tert-butyl chloroacetate, DMF, 55–60°C Safe, commercially viable High yield and purity
Base-Catalyzed Cyclization 2,6-dihaloaniline, acetyl chloride, NaOH, carbodiimide Versatile, well-established Moderate to high yield

Chemical Reactions Analysis

Types of Reactions: anilino(phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Anilino(phenyl)acetic acid is characterized by an aniline group attached to a phenylacetic acid moiety. Its structure allows it to engage in various chemical reactions, making it a valuable building block in organic synthesis. The compound's molecular weight is approximately 227.26 Da, which influences its pharmacokinetic properties and biological activities .

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Chemistry

  • Building Block in Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including acylation and amidation processes.
  • Reagent in Reactions : It acts as a reagent in organic reactions, contributing to the formation of new compounds .

Biology

  • Biological Activities : Research indicates potential anti-inflammatory and antimicrobial properties of this compound. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen suggests it may exhibit similar therapeutic effects .
  • Mechanism of Action : The compound interacts with cellular targets, potentially influencing biochemical pathways related to inflammation and microbial activity .

Medicine

  • Potential NSAID : Due to its structural characteristics, this compound is explored as a candidate for new NSAIDs. Studies have demonstrated its efficacy in reducing inflammation and pain associated with various conditions .
  • Pharmacological Testing : In vivo studies have shown that derivatives of this compound can inhibit the activity of enzymes involved in inflammatory pathways, such as phospholipase A2 and lipoxygenase .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound derivatives demonstrated significant inhibition of paw edema in rat models. The results indicated that these compounds effectively reduced inflammation comparable to established NSAIDs .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial efficacy of this compound found that certain derivatives exhibited potent activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Data Tables

Application AreaSpecific UseObserved Effects
ChemistryBuilding block for organic synthesisFacilitates formation of complex molecules
BiologyAnti-inflammatory agentReduces inflammation in animal models
MedicinePotential NSAIDPain relief comparable to ibuprofen

Mechanism of Action

The mechanism of action of anilino(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. As an NSAID, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: anilino(phenyl)acetic acid stands out due to its unique combination of aniline and phenylacetic acid moieties, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Anilino(phenyl)acetic acid, particularly in its derivative forms, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound exhibits properties that are beneficial in treating various inflammatory conditions and has potential applications in cancer therapy. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Derivatives

This compound belongs to a class of compounds characterized by the presence of an aniline moiety attached to a phenylacetic acid structure. The general formula can be represented as:

C6H5NHC6H4COOH\text{C}_6\text{H}_5\text{NH}\text{C}_6\text{H}_4\text{COOH}

The biological activities of this compound can vary significantly based on structural modifications, which influence its pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory Activity

One of the prominent biological activities of this compound derivatives is their anti-inflammatory effects. Research indicates that these compounds inhibit key enzymes involved in the inflammatory response, such as phospholipase A2 (PLA2) and lipoxygenase. For instance, a study demonstrated that novel derivatives effectively inhibited PLA2 activity, which is crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like leukotrienes .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeInhibition MechanismReference
2-(2,6-Dichloroanilino)phenylacetic acidAnti-inflammatoryInhibits PLA2 and lipoxygenase
2-Anilino-1,4-naphthoquinoneAnticancerEGFR tyrosine kinase inhibition
2-Anilinophenylacetic acidAnalgesicReduces pain response in animal models

Analgesic Properties

This compound has also been shown to possess analgesic properties. In vivo studies indicated that certain derivatives exhibit significant analgesic activity comparable to established analgesics like diclofenac. These compounds were evaluated using the acetic acid-induced writhing test, demonstrating their efficacy in reducing pain responses .

Cytoprotective Effects

The cytoprotective potential of this compound derivatives has been highlighted in studies focusing on gastric mucosal protection. These compounds were found to inhibit the induction of gastric mucosal lesions, suggesting their protective effects may be linked to the inhibition of lipid peroxidation processes within the gastric mucosa .

Anticancer Activity

Recent investigations have unveiled the anticancer properties of this compound derivatives. For example, compounds synthesized with specific modifications demonstrated potent antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization . The structure-activity relationship (SAR) studies indicated that electron-donating groups on the phenyl ring significantly enhance anticancer activity .

Case Study: Antiproliferative Activity

In a specific study, a derivative with a para-methyl substitution on the phenyl ring exhibited an IC50 value of 0.75 µM against several cancer cell lines. This potency is indicative of its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for preparing anilino(phenyl)acetic acid derivatives?

  • Methodological Answer : this compound derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like 3,5-bis(trifluoromethyl)anilino(oxo)acetic acid (Product Code: 806420) are synthesized using pre-weighed potassium phosphate vials and regioselective coupling agents to minimize side reactions . Key steps include:
  • Reagent Preparation : Use anhydrous solvents to avoid hydrolysis.
  • Coupling Conditions : Optimize temperature (typically 0–25°C) and stoichiometry to enhance yield.
  • Purification : Employ column chromatography with silica gel or reverse-phase HPLC.
  • Data Table : Common Reagents and Conditions
ReagentSolventTemperatureYield (%)Reference
Potassium phosphateDMF25°C60–75
DBz linkerTHF0°C50–65

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for aromatic proton/environment analysis and LC/MS for molecular ion detection. For example:
  • LC/MS : Hydroquinoid derivatives of this compound show [M−H]⁻ peaks at m/z 427.1 and 485.1, with retention times correlating to substituent polarity .
  • NMR : Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, while the acetic acid backbone shows a singlet near δ 3.7 ppm .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis of this compound derivatives be mitigated?

  • Methodological Answer : Regioselectivity issues arise due to competing reactions between aromatic amines and electrophilic groups. Strategies include:
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc]) to direct coupling to the desired anilino position .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps .
  • Case Study : Derivatives like 2-fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid (Product Code: 805491) achieve >90% regioselectivity by pre-sulfonating the piperidine group to sterically hinder undesired positions .

Q. What enzymatic strategies enable functionalization of this compound?

  • Methodological Answer : Laccase-catalyzed derivatization introduces sulfonamide or sulfone groups. For example, laccase from Trametes versicolor oxidizes this compound to generate quinoid structures (e.g., 5c1 and 5d1), confirmed via LC/MS fragmentation patterns .
  • Protocol :

Substrate Preparation : Dissolve the compound in acetate buffer (pH 5.0).

Enzymatic Reaction : Add laccase (0.5 U/mL) and incubate at 37°C for 24 hours.

Product Isolation : Use SPE cartridges for hydroquinoid/quinoid separation.

Q. How are metabolites of this compound identified in biological systems?

  • Methodological Answer : Metabolites like 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid are detected via high-resolution mass spectrometry (HRMS) and stable isotope tracing :
  • HRMS : Exact mass measurements (e.g., m/z 398.1226 for anilino(oxo)methyl derivatives) match theoretical values within 5 ppm error .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track metabolic pathways in hepatocyte models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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